molecular formula C12H15ClN2O2 B554934 L-Tryptophan methyl ester hydrochloride CAS No. 7524-52-9

L-Tryptophan methyl ester hydrochloride

Cat. No. B554934
CAS RN: 7524-52-9
M. Wt: 254.71 g/mol
InChI Key: XNFNGGQRDXFYMM-PPHPATTJSA-N
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Description

L-Tryptophan methyl ester hydrochloride is a derivative of the amino acid tryptophan . It is used in biochemical reagents and as a pharmaceutical intermediate . It has a molecular formula of C12H14N2O2·HCl and a molecular weight of 254.71 .


Synthesis Analysis

While L-Tryptophan methyl ester hydrochloride is commercially available, it can also be synthesized from tryptophan . The synthesis process involves the use of various reagents and conditions, and the product is characterized using techniques such as NMR, FTIR, TG–DTA, TG–DSC coupled to FTIR, and HPLC/MS .


Molecular Structure Analysis

The molecular structure of L-Tryptophan methyl ester hydrochloride can be represented by the SMILES string Cl.COC(=O)C@@HCc1c[nH]c2ccccc12 . This compound has been characterized using NMR and FTIR spectroscopy .


Chemical Reactions Analysis

L-Tryptophan methyl ester hydrochloride can be used as a reactant in various chemical reactions. For instance, it can be used to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones .


Physical And Chemical Properties Analysis

L-Tryptophan methyl ester hydrochloride is a solid at 20°C . It has a melting point of 218-220°C . Its optical activity is [α]20/D +18°, c = 5 in methanol .

Scientific Research Applications

1. Material Synthesis

L-Tryptophan methyl ester hydrochloride has been used as a starting material in the synthesis of various compounds. For instance, it played a critical role in the creation of Methyl N-(3-cyanopicolinoyl)-l-tryptophanate, a compound with a specific stereochemistry (O. Ovdiichuk et al., 2013). Additionally, it has been utilized in cyclopalladated complexes for regiospecific functionalization, demonstrating its versatility in organic synthesis (J. Vicente et al., 2005).

2. Synthesis of Tetrahydro-β-Carbolines

L-Tryptophan methyl ester hydrochloride is pivotal in synthesizing tetrahydro-β-carbolines through the Pictet-Spengler reaction. This reaction has been shown to proceed with good yield and excellent diastereoselectivity, indicating its potential in producing specific stereoisomers for further research and potential pharmacological applications (S. Sharma et al., 2006).

3. Enzymatic Studies

This compound has also been a subject in enzymatic studies, such as the α-chymotrypsin-catalyzed hydrolysis of esters of α-amino acids. Understanding the kinetics and mechanisms of these reactions can provide insights into enzyme-substrate interactions and enzyme specificity (F. Kézdy et al., 1972).

4. Analysis of Intraventricular Effects

Intraventricular administration of L-Tryptophan methyl ester hydrochloride in animal studies has helped in understanding the neurological and behavioral effects of amino acid methyl esters. These studies have implications for comprehending brain function and neurotransmitter systems (R. Mackenzie et al., 1979).

5. Intermediate in Pharmaceutical Synthesis

It has been used as an intermediate in synthesizing potential anti-tumor activity indolyl diketopiperazines. This highlights its role in the development of new pharmaceutical compounds with potential therapeutic effects (Li Yan, 2011).

6. Antimicrobial Activity Research

L-Tryptophan methyl ester hydrochloride has been utilized in the synthesis of tetrahydro-β-carboline diketopiperazines, which were tested for antimicrobial activities. This research could lead to new antimicrobial agents and contribute to combating microbial resistance (Yangmin Ma et al., 2013).

7. Exploration in Metabolic Pathways

Research has also explored its role in metabolic pathways, such as tryptophan metabolism, which is a critical process in various biological functions and drug synthesis. Understanding these pathways can lead to pharmacological targets for several disorders (Morgane Modoux et al., 2020).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

L-Tryptophan methyl ester hydrochloride has a wide range of applications in drug synthesis due to its role as a precursor to several alkaloids in some animals and plants . It is also used in the synthesis of peptide . Therefore, its future directions are likely to be influenced by advancements in these areas.

properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNGGQRDXFYMM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226219
Record name Methyl tryptophanate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophan methyl ester hydrochloride

CAS RN

7524-52-9
Record name L-Tryptophan, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7524-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tryptophanate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tryptophanate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tryptophanate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRYPTOPHANATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
S Xiao, XX Shi, J Xing, JJ Yan, SL Liu, WD Lu - Tetrahedron: Asymmetry, 2009 - Elsevier
… As depicted in Scheme 1, l-tryptophan methyl ester hydrochloride was first treated with 1.1 … –Spengler reaction of l-tryptophan methyl ester hydrochloride with piperonal produced the …
Number of citations: 25 www.sciencedirect.com
J Vicente, I Saura-Llamas, D Bautista - Organometallics, 2005 - ACS Publications
… The first product isolated from the reaction of l-tryptophan methyl ester hydrochloride and Pd(OAc) 2 is a yellow solid that precipitates from the reaction mixture. Its elemental analysis …
Number of citations: 56 pubs.acs.org
AS Osborne, P Som, JL Metcalf, RS Phillips - Bioorganic & medicinal …, 2008 - Elsevier
… l-Tryptophan methyl ester hydrochloride was then reacted with excess trifluoroacetic anhydride at room temperature for 3 h, followed by precipitation with petroleum ether to afford the N …
Number of citations: 6 www.sciencedirect.com
TK Venkatachalam, S Mzengeza… - Journal of Labelled …, 1993 - Wiley Online Library
… uMethyl-D,L-tryptophan and a-methyl-D,L-tryptophan methyl ester hydrochloride were from the Sigma Chemical Company. o-Methyl-L-tryptophan was obtained from Bis Chem Inc., …
DM Theodoropoulos, JS Fruton - Biochemistry, 1962 - ACS Publications
Synthetic methods are described for the synthesis of the p-toluenesulfonates ofglycyl-L-tryptophan amide, L-tryptophylglycyl-L-tryptophan amide, and glycyl-L-tryptophyl-glycyl-L-…
Number of citations: 13 pubs.acs.org
N Rashid, S Alam, M Hasan, N Khan, KM Khan… - Chirality, 2012 - Wiley Online Library
… isolated yields of the PS reaction to 1,3-disubstituted THβCs were studied and compared in two different reaction conditions: Method A where L-tryptophan methyl ester hydrochloride …
Number of citations: 18 onlinelibrary.wiley.com
S MZENGEZA, TK VENKATACHALAM, S RAJAGOPAL… - 1993 - academia.edu
… , sodium hydroxide, lithium hydroxide were obtained from Aldrich Chemical Company, z-Mcthyl-D, L-tryptophan, x -methyl-L-tryptophan, D,L-tryptophan methyl ester hydrochloride, x-chy…
Number of citations: 0 www.academia.edu
R Magous, J Martinez, MF Lignon, D Nisato… - … et Biophysica Acta (BBA …, 1985 - Elsevier
Benzotript ( Np- chlorobenzoyl- l -tryptophan ) has been shown to be a receptor-antagonist in vivo and in vitro for peptides from the gastrin family. In the present study, we examine …
Number of citations: 3 www.sciencedirect.com
TK Venkatachalam, DHR Stimson, K Frisch… - Applied Radiation and …, 2019 - Elsevier
… To a solution of l-tryptophan methyl ester hydrochloride (2.0 g, 7.6 mmol) in dichloromethane (20 mL) was added, with stirring, triethylamine (3.28 mL, 23.6 mmol) and the contents were …
Number of citations: 5 www.sciencedirect.com
NG ANDERSON - 1977 - search.proquest.com
… of L-tryptophan methyl ester hydrochloride …
Number of citations: 3 search.proquest.com

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